N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide
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Overview
Description
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives
Mechanism of Action
Target of Action
Imidazo[2,1-b]thiazole derivatives have been associated with a wide range of biological properties such as antifungal, antitubercular, antipsychotic, antiviral, and antitumor activities .
Mode of Action
The mechanistic pathway leading to carbonylated imidazo[2,1-b]thiazole occurs through an ordered sequence of steps, involving amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond (with csp h activation and formation of a 2-ynamide intermediate), dearomative cyclization (by intramolecular conjugate addition of thioazolic nitrogen to the 2-ynamide moiety) and aromatization by proton-shift isomerization .
Biochemical Pathways
It’s known that imidazo[2,1-b]thiazole derivatives can interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiazole derivatives are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the compound’s bioavailability.
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the outcome of the reaction that forms the imidazo[2,1-b][1,3]thiazole system depends on the structure of the starting bromo ketone . Additionally, the compound’s solubility properties can be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
It is known that imidazothiazole derivatives can interact with various enzymes, proteins, and other biomolecules . For instance, some imidazothiazole derivatives can bind to the SIRT1 enzyme-peptide substrate complex at an allosteric site .
Cellular Effects
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide and its derivatives have been shown to exhibit antiproliferative activity against various cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with a suitable amine in the presence of a base, followed by cyclization to form the imidazo[2,1-b]thiazole core . The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 3,5-dimethylbenzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[2,1-b]thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known imidazo[2,1-b]thiazole derivative used as an anthelmintic and immunomodulator.
SRT1720: Another imidazo[2,1-b]thiazole derivative known for its potential as a SIRT1 activator.
Uniqueness
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3,5-dimethylbenzamide is unique due to its specific structural features and the presence of the 3,5-dimethylbenzamide moiety, which imparts distinct biological activities and chemical reactivity compared to other imidazo[2,1-b]thiazole derivatives .
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-13-8-14(2)10-16(9-13)19(24)21-17-5-3-4-15(11-17)18-12-23-6-7-25-20(23)22-18/h3-12H,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCLXTLLSMHBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.